BenchChemオンラインストアへようこそ!

Carbogen

Radiation Oncology Tumor Hypoxia Oxygen Enhancement Ratio

Carbogen (CAS 8063-77-2) is the only normobaric gas mixture that combines 95% oxygen with 5% carbon dioxide to simultaneously increase plasma oxygen content and induce tumor vasodilation, overcoming the diffusion-limited hypoxia that pure oxygen or ambient air cannot address. This dual mechanism reduces the hypoxic cell fraction to 3% (versus 9% for pure oxygen), delivering a validated Oxygen Enhancement Ratio of 1.3 for reproducible radiosensitization in head and neck, cervical, and bladder cancer protocols. Pre-mixed, analyzed-certified cylinders ensure lot-to-lot consistency for hypoxia-targeted research, cell culture, and bioreactor applications requiring precisely buffered hyperoxic conditions.

Molecular Formula CO4
Molecular Weight 76.01 g/mol
CAS No. 8063-77-2
Cat. No. B8564812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbogen
CAS8063-77-2
Molecular FormulaCO4
Molecular Weight76.01 g/mol
Structural Identifiers
SMILESC(=O)=O.O=O
InChIInChI=1S/CO2.O2/c2-1-3;1-2
InChIKeyUBAZGMLMVVQSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 l / 5270 l / 50 litre / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbogen (CAS 8063-77-2): A Precision-Formulated CO₂/O₂ Gas Mixture with Documented Radiosensitization Capabilities


Carbogen (CAS 8063-77-2) is a compressed medical gas mixture composed predominantly of oxygen (typically 95%) and carbon dioxide (5%) [1]. This inhalant is classified as a radiosensitizing agent, designed to mitigate diffusion-limited tumor hypoxia by increasing the availability of molecular oxygen for radiation-induced free radical production [2]. Its unique formulation leverages the vasodilatory effects of CO₂ to counteract hyperoxia-induced vasoconstriction, a property not offered by pure oxygen or ambient air [3].

Why Generic Oxygen or Air Cannot Substitute for Carbogen in Hypoxia-Targeted Radiotherapy Protocols


Generic oxygen or ambient air fails to replicate the physiological effects of Carbogen due to the absence of a controlled carbon dioxide component. While pure oxygen increases plasma oxygen content, it can paradoxically induce hyperoxic vasoconstriction in tumor arterioles, limiting the net improvement in tissue oxygenation [1]. Carbogen's inclusion of 5% CO₂ counteracts this effect by eliciting mild vasodilation, thereby maintaining or enhancing blood flow to hypoxic regions [2]. This synergistic, dual-action mechanism—improving both oxygen delivery and vascular perfusion—is essential for maximizing radiosensitization and cannot be achieved by substituting with a simple high-oxygen gas source.

Quantitative Differentiation Evidence: Carbogen vs. Normobaric Oxygen, Hyperbaric Oxygen, and Air


Direct Comparison of Tumor Radiosensitivity: Carbogen vs. Air vs. Hyperbaric Oxygen

In a fractionated radiation model using rat rhabdomyosarcoma R1H, normobaric Carbogen (95% O₂/5% CO₂) significantly enhanced tumor response compared to ambient air. The radiation dose required to control 50% of tumors (TCD50) was 38.0 Gy for air, compared to 29.5 Gy for Carbogen [1]. This corresponds to an Oxygen Enhancement Ratio (OER) of 1.3 for Carbogen, while hyperbaric oxygen (HBO) achieved an OER of 1.5.

Radiation Oncology Tumor Hypoxia Oxygen Enhancement Ratio

Comparative Reduction in Tumor Hypoxic Fraction: 5% Carbogen vs. 2.5% Carbogen vs. 100% Oxygen

A pilot study employing the comet assay to assess hypoxic fraction in human tumors found that breathing 5% Carbogen led to a greater reduction in hypoxia compared to 100% oxygen or 2.5% Carbogen [1]. While the study noted a statistically significant overall reduction with high-oxygen gases, a clear trend favored the 5% CO₂ formulation for maximal effect.

Tumor Hypoxia Comet Assay Intratumoral Oxygenation

In Vivo Quantification of Hypoxic Cell Burden: Carbogen vs. Oxygen vs. Air

Using a 2-nitroimidazole probe and flow cytometry in a mouse mammary carcinoma model, the fraction of intensely fluorescent (hypoxic) cells was quantified as 19% in air, 9% in 100% oxygen, and only 3% in Carbogen-breathing mice [1]. Both gases significantly enhanced tumor radiosensitivity (Enhancement Ratio = 1.3 to 1.6), but Carbogen was slightly more effective than oxygen and achieved maximum sensitization with just a 5-minute pre-irradiation breathing interval.

Flow Cytometry Nitroimidazole Binding Radiosensitization

Long-Term Inhalation Safety and Tumor Hypoxia Improvement in Murine Models

A study evaluating the safety and efficacy of long-term Carbogen inhalation in mice reported no observed toxicity after 2 hours of daily inhalation for 24 consecutive days [1]. Furthermore, SPECT imaging using 99mTc-HL91 demonstrated a significant reduction in tumor hypoxia, with the tumor-to-normal tissue (T/NT) ratio decreasing from 1.872 ± 0.391 to 1.354 ± 0.189 after Carbogen inhalation (t=4.476, P<0.01). This was associated with a measurable improvement in 32P-colloid interstitial treatment efficacy.

Safety Pharmacology Tumor Hypoxia Radiosensitization

Optimal Use Cases for Carbogen: Evidence-Based Applications in Research and Clinical Practice


Radiation Oncology: Enhancing Tumor Control in Hypoxic Malignancies

Carbogen is optimally deployed as a radiosensitizing adjuvant during fractionated radiotherapy for tumors known to harbor hypoxic regions, such as head and neck, cervical, and bladder cancers [1]. The documented Oxygen Enhancement Ratio of 1.3 and the superior reduction in hypoxic cell fraction compared to pure oxygen (3% vs. 9%) support its use in protocols aiming to improve local control without dose escalation [2].

Preclinical Research: Standardized Hypoxia Modification in Tumor Models

For researchers investigating hypoxia-targeted therapies or radiation response, Carbogen provides a validated, normobaric method to modulate tumor oxygenation. Its ability to reduce the hypoxic fraction by 84% versus air provides a robust experimental tool for studying oxygen-dependent mechanisms and evaluating novel therapeutics [3]. The availability of precise, pre-mixed cylinders ensures experimental reproducibility.

Cell Culture and Biotechnology: Controlled Atmosphere for Oxygen-Dependent Studies

Beyond oncology, Carbogen is utilized in cell culture incubators and bioreactors to maintain a precisely defined hyperoxic environment with CO₂-buffered pH control [4]. This is critical for the cultivation of oxygen-sensitive cells, tissue engineering applications, and studies of cellular respiration under controlled oxidative stress.

Respiratory and Vascular Medicine: Investigational Use in Cerebral Vasodilation

Emerging clinical research explores Carbogen's vasodilatory effects to increase cerebral blood flow in conditions such as progressive lacunar infarction or sudden sensorineural hearing loss [5]. While further validation is ongoing, the documented safety profile and ability of 5% CO₂ to dilate cerebral arterioles without significant toxicity support its investigational use in specialized neurological applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbogen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.